

Application Notes and Protocols for AZD-5991 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

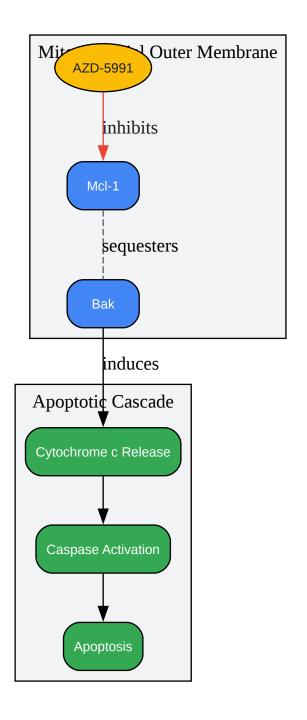
AZD-5991 is a potent and selective macrocyclic inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Overexpression of Mcl-1 is a common feature in various hematological malignancies, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it contributes to tumor survival and resistance to therapy.[1] AZD-5991 acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins like Bak. This disruption triggers the mitochondrial apoptosis pathway, leading to rapid cancer cell death.[1]

These application notes provide a comprehensive overview of the preclinical in vivo application of **AZD-5991** in mouse xenograft models of MM and AML, summarizing key dosage and efficacy data. Detailed protocols for establishing these models and administering the compound are also provided to aid researchers in designing and executing their own studies.

Mechanism of Action of AZD-5991

AZD-5991 selectively binds to Mcl-1, liberating Bak. The freed Bak can then oligomerize in the mitochondrial outer membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.





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Figure 1: Simplified signaling pathway of AZD-5991-induced apoptosis.

Quantitative Data Presentation

The following tables summarize the dosage and efficacy of **AZD-5991** as a monotherapy and in combination with bortezomib in various mouse xenograft models.



Table 1: AZD-5991 Monotherapy in Mouse Xenograft Models



Cell Line	Cancer Type	Mouse Strain	AZD-5991 Dose (mg/kg)	Dosing Schedule	Efficacy	Referenc e
MOLP-8	Multiple Myeloma	SCID	10	Single i.v. dose	52% Tumor Growth Inhibition (TGI)	[2]
MOLP-8	Multiple Myeloma	SCID	30	Single i.v. dose	93% Tumor Growth Inhibition (TGI)	[2]
MOLP-8	Multiple Myeloma	SCID	60	Single i.v. dose	99% Tumor Regression (TR) in 6/7 mice	[3]
MOLP-8	Multiple Myeloma	SCID	100	Single i.v. dose	Complete Tumor Regression (TR) in 7/7 mice	[2][3]
MV4-11	Acute Myeloid Leukemia	SCID	10	Single i.v. dose	66% Tumor Regression (TR)	[2]
MV4-11	Acute Myeloid Leukemia	SCID	30	Single i.v. dose	93% Tumor Regression (TR)	[2]
MV4-11	Acute Myeloid Leukemia	SCID	100	Single i.v. dose	Complete Tumor Regression (TR) in 6/6 mice	[2]
NCI-H929	Multiple Myeloma	SCID	100	Single i.v. dose	Complete Tumor	[2]



Regression (TR) in 4/4 mice

Table 2: AZD-5991 Combination Therapy in NCI-H929 Multiple Myeloma Xenograft Model

Combinat ion Agent	Mouse Strain	AZD-5991 Dose (mg/kg)	Combinat ion Agent Dose	Dosing Schedule	Efficacy	Referenc e
Bortezomib	SCID	30	Not specified	i.v. administrati on	88% Tumor Regression (TR)	[2]

Note: The specific dose for bortezomib in the combination study was not detailed in the primary publication, but a sub-efficacious dose was used.[2]

Experimental Protocols

The following are detailed protocols for the establishment of subcutaneous xenograft models and the preparation and administration of **AZD-5991**.

Protocol 1: Establishment of Subcutaneous Mouse Xenograft Models

This protocol provides a general framework for establishing subcutaneous xenografts using the MOLP-8, MV4-11, and NCI-H929 cell lines.

Materials:

- MOLP-8, MV4-11, or NCI-H929 human cancer cell lines
- Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, but recommended for some cell lines)



- Female severe combined immunodeficient (SCID) mice, 5-8 weeks old
- Sterile syringes (1 mL) and needles (25-27 gauge)
- · Calipers for tumor measurement
- Animal housing and care facilities compliant with institutional guidelines

Procedure:

- Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells in the logarithmic growth phase.
- Cell Harvesting and Preparation:
 - Harvest the cells and wash them twice with sterile PBS.
 - Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel.
 - Perform a cell count and viability assessment (trypan blue exclusion) to ensure high viability (>90%).
 - Adjust the cell suspension to the desired concentration. A typical concentration for subcutaneous injection is 1×10^7 cells per mouse.[4]
- Subcutaneous Injection:
 - Anesthetize the mice according to your institution's approved protocol.
 - Inject 100-200 μL of the cell suspension subcutaneously into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice regularly for tumor formation.
 - Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.



• Initiate treatment when the average tumor volume reaches approximately 100-200 mm³.[4]

Protocol 2: Preparation and Administration of AZD-5991

Materials:

- AZD-5991 powder
- 2-Hydroxypropyl-β-cyclodextrin (HPBCD)
- Sterile water for injection or other suitable vehicle
- Sterile vials and filtration equipment (0.22 μm filter)
- Appropriate personal protective equipment (PPE)

Formulation (30% HPBCD):

- Prepare a 30% (w/v) solution of HPBCD in a suitable sterile vehicle (e.g., water for injection).
- Add the calculated amount of AZD-5991 powder to the HPBCD solution to achieve the desired final concentration for dosing.
- Stir the mixture until the AZD-5991 is completely dissolved. Gentle warming may be required.
- Sterile-filter the final solution through a 0.22 μm filter into a sterile vial.

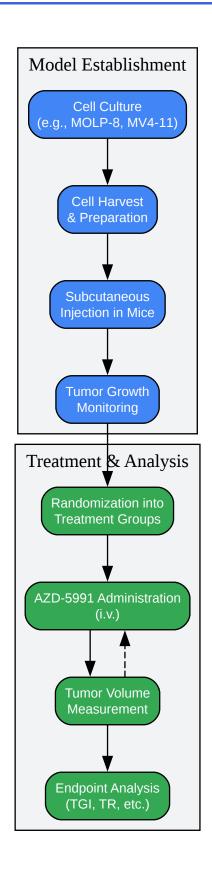
Administration:

- AZD-5991 is administered intravenously (i.v.).
- The dosing volume should be calculated based on the individual mouse's body weight.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo efficacy study of **AZD-5991** in a mouse xenograft model.





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Figure 2: General workflow for an **AZD-5991** mouse xenograft study.



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